![molecular formula C15H11F2N3O4S B129616 6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one CAS No. 449808-50-8](/img/structure/B129616.png)
6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one is a useful research compound. Its molecular formula is C15H11F2N3O4S and its molecular weight is 367.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of this compound is the Bromodomain and Extraterminal Domain (BET) family . The BET family proteins are known to play a crucial role in gene regulation through the recognition of acetylated histone tails, thereby influencing chromatin structure and gene expression .
Mode of Action
The compound acts as a potent inhibitor of the BET family proteins . It interacts with these proteins, specifically by forming a bidentate interaction with a critical asparagine residue . This interaction results in the inhibition of the BET proteins, leading to changes in gene expression .
Biochemical Pathways
The inhibition of BET proteins affects various biochemical pathways involved in gene regulation . These pathways are crucial for many biological processes, including cell proliferation, inflammation, and cancer progression .
Pharmacokinetics
The compound exhibits excellent drug metabolism and pharmacokinetics (DMPK) properties . It demonstrates advantageous exposures and half-life both in animal models and in humans . These properties contribute to its good bioavailability, making it an effective therapeutic agent .
Result of Action
The inhibition of BET proteins by this compound leads to changes in gene expression . This can result in the suppression of cell proliferation and inflammation, and the inhibition of cancer progression . Therefore, the compound has potential therapeutic applications in various diseases, including cancer .
Analyse Biochimique
Biochemical Properties
6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of bromodomain and extraterminal domain (BET) family bromodomains . This compound interacts with enzymes, proteins, and other biomolecules, such as bromodomain-containing proteins, by binding to their active sites. The nature of these interactions involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the binding pocket of the target protein .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the proliferation of cancer cells by disrupting the function of BET bromodomains, leading to altered gene expression and cell cycle arrest . Additionally, it affects cellular metabolism by interfering with metabolic pathways that are crucial for cell growth and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . This compound binds to the bromodomain of BET proteins, preventing them from recognizing acetylated lysine residues on histone tails . This inhibition disrupts the recruitment of transcriptional machinery to chromatin, leading to decreased expression of genes involved in cell proliferation and survival . Additionally, it may induce changes in the expression of genes related to apoptosis and cell cycle regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, maintaining its inhibitory activity over extended periods . Prolonged exposure may lead to degradation, resulting in reduced efficacy . Long-term effects observed in in vitro and in vivo studies include sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound effectively inhibits BET bromodomains without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including weight loss, organ toxicity, and behavioral changes . Threshold effects have been identified, indicating the optimal dosage range for achieving therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that may retain or lose biological activity . These metabolic pathways can affect the compound’s efficacy and toxicity, influencing its overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its therapeutic effects . The compound’s distribution is influenced by factors such as tissue permeability, blood flow, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . This compound is directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on BET bromodomains . Targeting signals and post-translational modifications may play a role in directing the compound to its site of action, ensuring its effective interaction with target proteins .
Activité Biologique
6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one is a synthetic compound with a complex molecular structure that has garnered attention for its potential biological activities, particularly in the field of oncology. This compound belongs to the pyrido[2,3-d]pyrimidine class, which has been associated with various therapeutic effects, including inhibition of specific kinases involved in cancer progression.
- Molecular Formula : C15H11F2N3O4S
- Molecular Weight : 367.33 g/mol
- CAS Number : 449808-50-8
- SMILES Notation : CN1C(=O)C(=Cc2cnc(nc12)S(=O)(=O)C)Oc3ccc(F)cc3F
The biological activity of this compound primarily revolves around its role as an inhibitor of specific kinases, particularly the Epidermal Growth Factor Receptor (EGFR). This receptor is crucial in the signaling pathways that regulate cell proliferation and survival.
- EGFR Inhibition : Research indicates that compounds in this class can effectively inhibit the activity of mutated forms of EGFR (e.g., L858R/T790M), which are commonly associated with non-small cell lung cancer (NSCLC). For instance, one study reported an IC50 value of 13 nM for a related compound against EGFR L858R/T790M, demonstrating potent inhibitory activity .
- Selectivity : Compounds like this compound exhibit significant selectivity for mutated EGFR over wild-type EGFR. Such selectivity is critical for minimizing side effects and enhancing therapeutic efficacy.
Anticancer Activity
The compound has shown promising results in various in vitro studies against different cancer cell lines:
- Cell Lines Tested : The biological evaluation included cell lines such as NCI-H1975 (a model for NSCLC), A549 (lung adenocarcinoma), and NCI-H460 (large cell lung carcinoma).
Cell Line | IC50 Value (µM) | % Inhibition at 0.1 µM |
---|---|---|
NCI-H1975 | >50 | <36 |
A549 | >50 | <36 |
NCI-H460 | >50 | <36 |
The results indicated lower cytotoxic activity compared to other structural analogs, particularly those containing thienopyrimidine structures, which demonstrated higher potency due to better interaction with the target proteins .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications in the pyridopyrimidine backbone can significantly influence its binding affinity and inhibitory potency against kinases.
- Substituents : The presence of difluorophenoxy and methylsulfonyl groups enhances solubility and bioavailability while also contributing to the selectivity profile.
- Comparative Analysis : In a comparative study involving similar compounds, those with additional substitutions like N-methylpyrazole showed improved activity profiles against specific cancer cell lines .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrido[2,3-d]pyrimidine derivatives:
- Synthesis and Evaluation : A recent study synthesized multiple derivatives and evaluated their biological activities, finding that certain modifications led to enhanced kinase inhibition and cytotoxicity against cancer cells. For instance, compounds with thienopyrimidine backbones exhibited superior activity compared to those with pyridopyrimidine structures .
- Clinical Implications : The potential use of these compounds as targeted therapies highlights their importance in developing new treatments for cancers associated with EGFR mutations.
Applications De Recherche Scientifique
Inhibition of Protein Kinases
6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one has demonstrated significant inhibitory activity against various protein kinases. Notably, it has been studied for its effects on p38α MAPK (Mitogen-Activated Protein Kinase), which is implicated in inflammatory responses and cellular stress responses.
Compound | Target | IC50 (nM) | Assay Description |
---|---|---|---|
This compound | p38α MAPK | 1 - 50 | Inhibition assessed via incorporation of 3P from gamma-3PATP into myelin basic protein after 30 mins |
The compound's ability to inhibit p38α has potential implications in treating diseases characterized by chronic inflammation and pain.
Anticancer Research
The compound's structure suggests potential anticancer properties. Studies have indicated that it may induce apoptosis in cancer cells through the modulation of key signaling pathways. The inhibition of p38α MAPK is particularly relevant as this pathway is often dysregulated in cancer.
Neuroprotective Effects
Research has indicated that the compound may possess neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate inflammatory pathways could help mitigate neuronal damage.
Case Study 1: Inhibition of p38α MAPK
A study conducted by Arzeno et al. demonstrated that the compound effectively inhibited p38α MAPK with an IC50 value around 1 nM. This study utilized a scintillation-based assay to measure the incorporation of 3P into myelin basic protein, indicating a robust interaction with the target kinase .
Case Study 2: Anticancer Activity
Another investigation focused on the compound's effects on various cancer cell lines. The results indicated that treatment with the compound led to significant decreases in cell viability and induced apoptosis through caspase activation pathways . This suggests its potential utility in developing new cancer therapies.
Propriétés
IUPAC Name |
6-(2,4-difluorophenoxy)-8-methyl-2-methylsulfonylpyrido[2,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N3O4S/c1-20-13-8(7-18-15(19-13)25(2,22)23)5-12(14(20)21)24-11-4-3-9(16)6-10(11)17/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNSQQKYEQYRAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC=C2C=C(C1=O)OC3=C(C=C(C=C3)F)F)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.